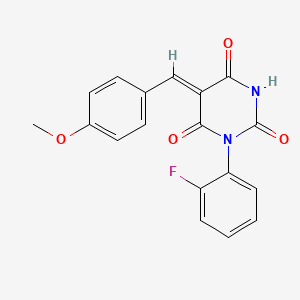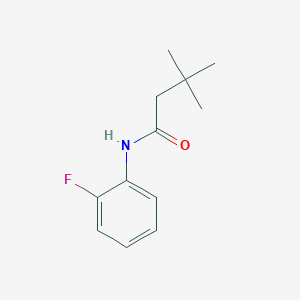![molecular formula C19H19F3N2O B5790629 N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide, commonly known as TFPB, is a chemical compound that has gained significant attention in the field of scientific research. TFPB is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) family of ion channels. The TRPM8 channel is primarily expressed in sensory neurons and is involved in the detection of cold temperatures, as well as the sensation of pain and inflammation.
Wissenschaftliche Forschungsanwendungen
TFPB has been extensively used in scientific research to investigate the role of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in various biological processes. For example, TFPB has been used to study the involvement of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of vascular tone, as well as the modulation of pain and inflammation. Additionally, TFPB has been used to investigate the potential therapeutic applications of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists in the treatment of various diseases, including prostate cancer, bladder cancer, and neuropathic pain.
Wirkmechanismus
TFPB acts as a potent and selective antagonist of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, which are involved in the detection of cold temperatures and the sensation of pain and inflammation. By blocking the activity of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, TFPB inhibits the influx of calcium ions into cells, which is necessary for the activation of downstream signaling pathways. This ultimately leads to the inhibition of various biological processes, including the regulation of vascular tone, pain, and inflammation.
Biochemical and Physiological Effects:
TFPB has been shown to inhibit the activation of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in a dose-dependent manner, with an IC50 value of approximately 5 nM. Additionally, TFPB has been shown to inhibit the cold-induced vasoconstriction of isolated rat tail arteries, suggesting a potential role for N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of vascular tone. Furthermore, TFPB has been shown to inhibit the cold-induced activation of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in sensory neurons, resulting in the inhibition of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFPB is its high potency and selectivity for N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, which allows for the specific inhibition of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide-mediated biological processes. Additionally, TFPB is relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of TFPB is its potential off-target effects, which may lead to the inhibition of other ion channels or biological processes.
Zukünftige Richtungen
There are several potential future directions for the use of TFPB in scientific research. For example, TFPB could be used to investigate the role of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of other biological processes, such as cell proliferation and apoptosis. Additionally, TFPB could be used to investigate the potential therapeutic applications of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists in the treatment of various diseases, including cancer and neuropathic pain. Furthermore, the development of more potent and selective N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists could lead to the identification of novel therapeutic targets for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-9-10-17(24-11-5-2-6-12-24)16(13-15)23-18(25)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPWCUPTMKPJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)
![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)

![4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)

![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)
![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)




![1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5790638.png)